tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-isopropylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process generally involves the following steps:
Formation of tert-Butyl 2-isopropylpiperazine-1-carboxylate: This is achieved by reacting tert-butyl chloroformate with 2-isopropylpiperazine in the presence of a base such as triethylamine.
Conversion to Hydrochloride Salt: The tert-butyl 2-isopropylpiperazine-1-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride
- tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride
- tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride
Uniqueness
tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Biological Activity
tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 955979-06-3, features a unique piperazine ring structure that may influence its interaction with various biological targets. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C12H22ClN2O2 with a molecular weight of approximately 250.77 g/mol. The compound consists of a piperazine ring substituted with both tert-butyl and isopropyl groups, contributing to its lipophilicity and potential receptor interactions.
Biological Activity Overview
Research indicates that compounds containing piperazine moieties often exhibit a range of biological activities, including:
- Antidepressant Effects : Piperazine derivatives are known to interact with serotonin receptors, influencing mood regulation.
- Antimicrobial Activity : Some studies suggest that piperazine-based compounds can enhance the efficacy of existing antibiotics against resistant strains by inhibiting efflux pumps in bacteria.
- Neuroprotective Properties : There is evidence that certain piperazine derivatives may offer neuroprotective effects through modulation of neurotransmitter systems.
1. Interaction Studies
A study focused on the interaction of piperazine derivatives with neurotransmitter receptors highlighted the importance of structural modifications in enhancing binding affinity. For this compound, computational docking studies suggested favorable interactions with serotonin and dopamine receptors, indicating potential antidepressant activity .
2. Antimicrobial Potentiation
Research on pyridylpiperazine-based compounds demonstrated their ability to potentiate the activity of antibiotics against multidrug-resistant bacteria. Although this compound was not directly tested, its structural similarities to effective compounds suggest it may also enhance antibiotic efficacy by inhibiting bacterial efflux pumps .
3. Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. While specific data on this compound is limited, related compounds have shown favorable absorption and distribution characteristics, making them suitable candidates for further development .
Data Table: Comparison of Piperazine Derivatives
Compound Name | CAS Number | Biological Activity | Notes |
---|---|---|---|
tert-Butyl 2-isopropylpiperazine-1-carboxylate HCl | 955979-06-3 | Potential antidepressant and antimicrobial | Structural analogs show promise |
Pyridylpiperazine-based inhibitors | Various | Antibiotic potentiation | Effective against MDR bacteria |
(R)-tert-Butyl 2-methylpiperazine-1-carboxylate | 170033-47-3 | Neuroprotective effects | Similar receptor interactions |
Properties
IUPAC Name |
tert-butyl 2-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMLVIGGJLCHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662691 |
Source
|
Record name | tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203011-26-0 |
Source
|
Record name | tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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